molecular formula C26H28O15 B150252 Isocarlinoside CAS No. 83151-90-0

Isocarlinoside

Cat. No.: B150252
CAS No.: 83151-90-0
M. Wt: 580.5 g/mol
InChI Key: WYYFCTVKFALPQV-UHFFFAOYSA-N
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Description

Isocarlinoside is a complex organic compound known for its diverse biological activities. It belongs to the class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. This compound is characterized by its multiple hydroxyl groups and glycosidic linkages, contributing to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isocarlinoside typically involves the condensation of appropriate phenolic precursors under controlled conditions. The reaction often requires the use of catalysts such as acids or bases to facilitate the formation of the chromen-4-one core. The glycosidic linkages are introduced through glycosylation reactions using glycosyl donors and acceptors in the presence of promoters like Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, including the use of plant cell cultures or microbial fermentation to produce the desired flavonoid. These methods offer advantages in terms of sustainability and scalability, allowing for the efficient production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Isocarlinoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Isocarlinoside has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying the reactivity and stability of flavonoids.

    Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and cardioprotective activities.

    Industry: Utilized in the development of natural health products, cosmetics, and dietary supplements due to its bioactive properties.

Mechanism of Action

The mechanism of action of Isocarlinoside involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby reducing oxidative damage to cells.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Properties: The compound induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt and MAPK.

Comparison with Similar Compounds

Isocarlinoside can be compared with other similar flavonoids, such as quercetin, kaempferol, and myricetin:

    Quercetin: Similar antioxidant and anti-inflammatory properties but differs in the number and position of hydroxyl groups.

    Kaempferol: Shares similar biological activities but has a different glycosidic linkage pattern.

    Myricetin: Exhibits stronger antioxidant activity due to the presence of additional hydroxyl groups.

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYFCTVKFALPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83151-90-0
Record name Isocarlinoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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